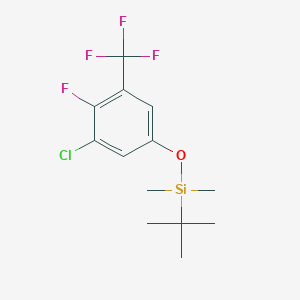
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is a complex organosilicon compound It features a tert-butyl group, a phenoxy group substituted with chlorine, fluorine, and trifluoromethyl groups, and a dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane typically involves the reaction of a phenol derivative with a chlorosilane compound. The phenol derivative is first prepared by introducing the chloro, fluoro, and trifluoromethyl substituents onto the phenol ring through various halogenation and trifluoromethylation reactions. The final step involves the silylation of the phenol derivative using tert-butyl(dimethyl)silyl chloride under basic conditions, such as the presence of a tertiary amine like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes, followed by silylation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The silyl ether bond can be hydrolyzed in the presence of water or acidic conditions, leading to the formation of the corresponding phenol and silanol.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silyl ether bond.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy derivatives.
Oxidation and Reduction: Products depend on the specific oxidizing or reducing agents used.
Hydrolysis: The primary products are the corresponding phenol and silanol.
Scientific Research Applications
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as hydrophobic coatings and advanced polymers.
Mechanism of Action
The mechanism by which tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane exerts its effects depends on the specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various substitution and addition reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: A simpler silylating agent used in organic synthesis.
3-chloro-4-fluoro-5-(trifluoromethyl)phenol: The phenol derivative used as a precursor in the synthesis of the target compound.
Dimethylphenylsilane: Another organosilicon compound with different substituents on the phenyl ring.
Uniqueness
Tert-butyl(3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy)dimethylsilane is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the silyl ether moiety provides reactivity towards hydrolysis and other transformations. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl-[3-chloro-4-fluoro-5-(trifluoromethyl)phenoxy]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClF4OSi/c1-12(2,3)20(4,5)19-8-6-9(13(16,17)18)11(15)10(14)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKCPHGCDDNUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
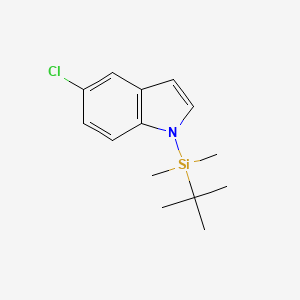
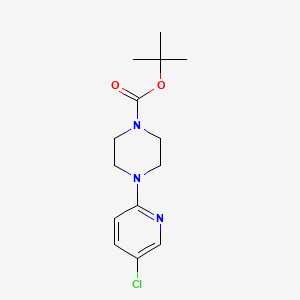
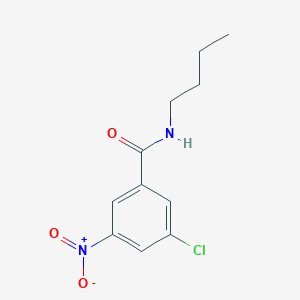
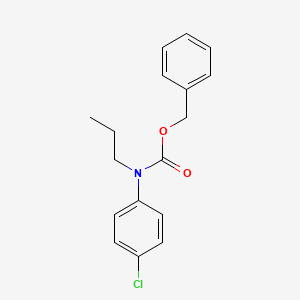
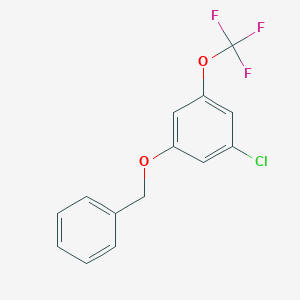
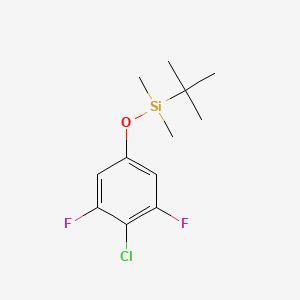
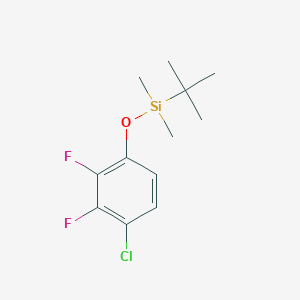
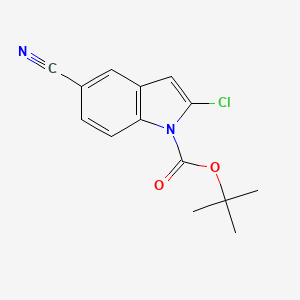
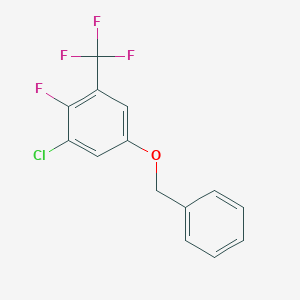
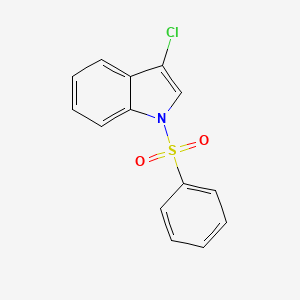
![1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8032261.png)
![Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane](/img/structure/B8032268.png)
![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B8032270.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-chloropyrimidin-2-yl)carbamate](/img/structure/B8032276.png)
